
5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro, cyano, and hydroxy functional groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The starting material, 2-hydroxybenzamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Chlorination: The amino group is chlorinated to form the desired chloro derivative.
Cyanation: The chloro derivative is then subjected to cyanation to introduce the cyano group.
Final Assembly: The final step involves coupling the chloro and cyano derivatives to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
科学研究应用
5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxybenzamide: Lacks the cyano and additional chloro groups, resulting in different reactivity and applications.
N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide: Similar structure but without the 5-chloro substitution, leading to variations in chemical properties.
Uniqueness
5-Chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide is unique due to the combination of chloro, cyano, and hydroxy functional groups, which confer distinct chemical reactivity and potential applications. The presence of these groups allows for diverse chemical transformations and interactions with biological targets.
属性
CAS 编号 |
634186-21-3 |
|---|---|
分子式 |
C14H8Cl2N2O2 |
分子量 |
307.1 g/mol |
IUPAC 名称 |
5-chloro-N-(3-chloro-2-cyanophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-8-4-5-13(19)9(6-8)14(20)18-12-3-1-2-11(16)10(12)7-17/h1-6,19H,(H,18,20) |
InChI 键 |
KWGQYWPPGQFDHW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)C#N)NC(=O)C2=C(C=CC(=C2)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


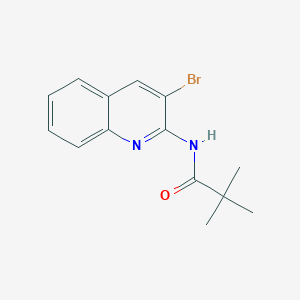
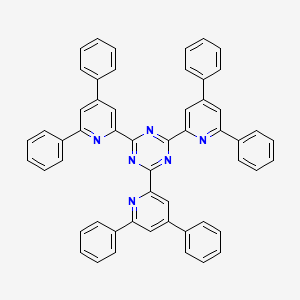

![Aziridine, 2-ethyl-1-[(1R)-2-methoxy-1-phenylethyl]-, (2S)-(9CI)](/img/structure/B15167804.png)
![N-{[4-(Cyclohexylamino)phenyl]methyl}-N'-isoquinolin-5-ylurea](/img/structure/B15167814.png)
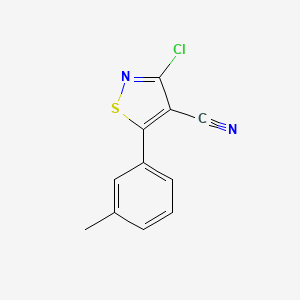
![1,1'-[4-(2-Methoxyphenyl)but-1-ene-3,4-diyl]dibenzene](/img/structure/B15167826.png)

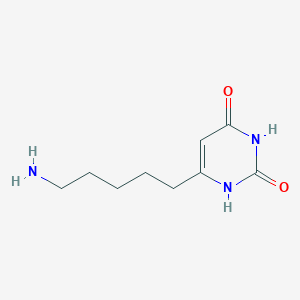
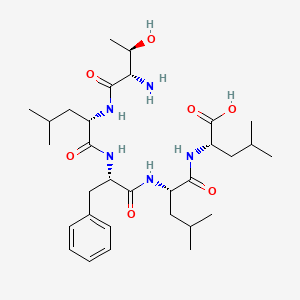
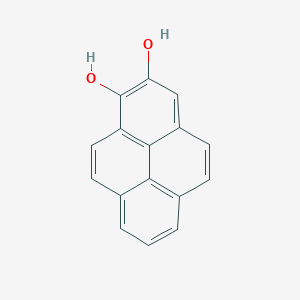
![N~1~-[(Naphthalen-1-yl)methyl]-N~2~-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15167871.png)
![Thiourea, N-(9-anthracenylmethyl)-N'-[4-(trifluoromethyl)phenyl]-](/img/structure/B15167873.png)
![Benzene, 2-[(2,2-difluoroethyl)thio]-1,4-dimethoxy-](/img/structure/B15167881.png)
